molecular formula C28H23NO4 B557940 Fmoc-1-Nal-OH CAS No. 96402-49-2

Fmoc-1-Nal-OH

Cat. No.: B557940
CAS No.: 96402-49-2
M. Wt: 437.5 g/mol
InChI Key: ORWNVJDLEMVDLV-SANMLTNESA-N
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Description

Fmoc-1-Nal-OH is a derivative of alanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain contains a naphthyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-Nal-OH typically involves the protection of the amino group of 3-(1-naphthyl)-L-alanine with the Fmoc group. This can be achieved through the reaction of 3-(1-naphthyl)-L-alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection reaction but may use larger reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-1-Nal-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the free amino acid.

    Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Substitution Reactions: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.

    Substitution: Nitration with nitric acid in sulfuric acid, sulfonation with sulfur trioxide in sulfuric acid.

Major Products

    Deprotection: 3-(1-naphthyl)-L-alanine.

    Coupling: Peptides containing the 3-(1-naphthyl)-L-alanine residue.

    Substitution: Nitrated or sulfonated derivatives of this compound.

Scientific Research Applications

Fmoc-1-Nal-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in solid-phase peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of custom peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Fmoc-1-Nal-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the 3-(1-naphthyl)-L-alanine residue into peptides. The naphthyl group can interact with aromatic residues in proteins, influencing the structure and function of the resulting peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3-(1-naphthyl)-D-alanine: The D-enantiomer of the compound, used in similar applications but with different stereochemistry.

    Fmoc-2-(1-naphthyl)-L-alanine: A similar compound with the naphthyl group attached at the 2-position instead of the 3-position.

    Fmoc-3-(2-naphthyl)-L-alanine: A compound with the naphthyl group in the 2-position of the naphthalene ring.

Uniqueness

Fmoc-1-Nal-OH is unique due to its specific stereochemistry and the position of the naphthyl group, which can influence the properties and interactions of the resulting peptides. Its stability and ease of deprotection make it a valuable tool in peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNVJDLEMVDLV-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370323
Record name Fmoc-3-(1-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96402-49-2
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96402-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3-(1-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-1-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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